molecular formula C13H16N2 B13533686 4-(3-Cyanobenzyl)Piperidine

4-(3-Cyanobenzyl)Piperidine

Cat. No.: B13533686
M. Wt: 200.28 g/mol
InChI Key: IIRKYWMNWGCABF-UHFFFAOYSA-N
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Description

4-(3-Cyanobenzyl)Piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. The compound this compound is characterized by the presence of a cyanobenzyl group attached to the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyanobenzyl)Piperidine typically involves the reaction of piperidine with 3-cyanobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyanobenzyl)Piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Cyanobenzyl)Piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(3-Cyanobenzyl)Piperidine involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation, apoptosis, and inflammation. The cyanobenzyl group plays a crucial role in binding to the target proteins, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 4-(3-Cyanobenzyl)Piperidine

This compound is unique due to the presence of the cyanobenzyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)benzonitrile

InChI

InChI=1S/C13H16N2/c14-10-13-3-1-2-12(9-13)8-11-4-6-15-7-5-11/h1-3,9,11,15H,4-8H2

InChI Key

IIRKYWMNWGCABF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC(=CC=C2)C#N

Origin of Product

United States

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